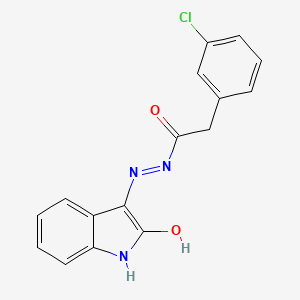

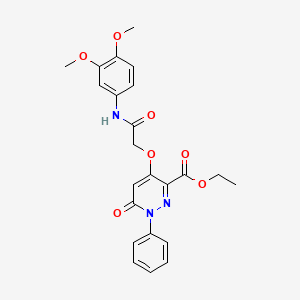

![molecular formula C15H21NO B2484485 5-Benzyl-5-azaspiro[3.5]nonan-8-ol CAS No. 2309465-95-8](/img/structure/B2484485.png)

5-Benzyl-5-azaspiro[3.5]nonan-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azaspiro compounds involves intricate processes that aim to achieve the desired spirocyclic structure with specific functional groups. For instance, the synthesis and isolation of specific diastereomers of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile were accomplished through a spirocyclization reaction facilitated by diiron nonacarbonyl, highlighting the synthetic strategies employed to obtain such complex molecules (Gravestock & McKenzie, 2002).

Molecular Structure Analysis

The molecular structure of azaspiro compounds can be comprehensively analyzed through X-ray crystallography, which provides detailed insights into the compound's three-dimensional conformation. The structural studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione revealed its crystallization in the triclinic crystal class, showcasing the intricate spatial arrangement and the types of inter- and intramolecular hydrogen bonds that stabilize the structure (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspiro compounds undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with specific azaspiro precursors leads to complex cyclopentene diones, showcasing the compounds' ability to engage in recyclization reactions to form new cyclic structures with diverse functional groups (Konovalova et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants : Research by Farrar et al. (1993) investigated the synthesis and anti-electroshock seizure activity of various benzyloxy compounds including 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. They utilized structure-activity studies and physicochemical analyses like CLOGP for correlation with anticonvulsant activity (Farrar et al., 1993).

Crystallographic and Molecular Mechanics Study : A study by Ciechanowicz-Rutkowska et al. (1997) analyzed the X-ray crystal structures of compounds related to 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, focusing on their conformations and relation to anticonvulsant activity. This study provided insights into the structural characteristics crucial for anticonvulsant properties (Ciechanowicz-Rutkowska et al., 1997).

Novel Synthesis Approaches : Gravestock and McKenzie (2002) reported a novel synthesis method for a derivative of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, exploring innovative pathways in chemical synthesis and isolation of specific diastereomers, which could have implications in further research and applications of this compound (Gravestock & McKenzie, 2002).

Pharmacological Properties and Applications

Anticonvulsant Properties : Studies by Obniska et al. (2005, 2006) explored the anticonvulsant properties of N-benzyl derivatives of azaspiro[nonane and decane]diones, including compounds related to 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. These studies contribute to understanding the therapeutic potential and mechanism of action in epilepsy treatment (Obniska et al., 2005), (Obniska et al., 2006).

Anti-Coronavirus Activity : A study by Apaydın et al. (2019) investigated the anti-coronavirus activity of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, sharing a structural scaffold with 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. This research highlights the potential of such compounds in antiviral drug development, especially against human coronaviruses (Apaydın et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-benzyl-5-azaspiro[3.5]nonan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDZVEYFFPTUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)

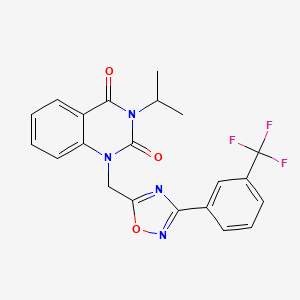

![ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484407.png)

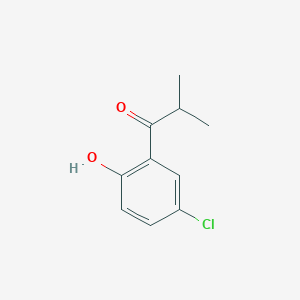

![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)

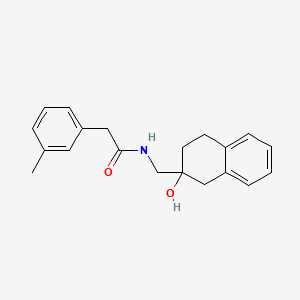

![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)